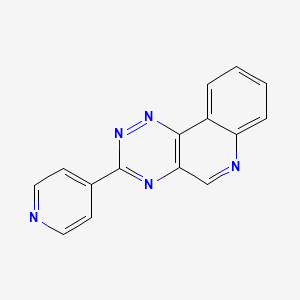

2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

51093-88-0 |

|---|---|

Molecular Formula |

C15H9N5 |

Molecular Weight |

259.27 g/mol |

IUPAC Name |

3-pyridin-4-yl-[1,2,4]triazino[5,6-c]quinoline |

InChI |

InChI=1S/C15H9N5/c1-2-4-12-11(3-1)14-13(9-17-12)18-15(20-19-14)10-5-7-16-8-6-10/h1-9H |

InChI Key |

MQGGKZCZWVKCLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with other nitrogen-containing compounds to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.

Scientific Research Applications

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has been explored for use in organic light-emitting diodes (OLEDs) due to its luminescent properties. Its ability to emit light at specific wavelengths makes it suitable for applications in display technologies and lighting solutions. Research has demonstrated that incorporating 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene into OLED structures can enhance the efficiency and color purity of emitted light .

Sensors and Detectors

The unique electronic properties of this compound also make it a candidate for sensor applications. Its sensitivity to environmental changes allows it to be used in detecting various chemical substances or changes in physical conditions such as temperature and pressure. Studies have reported successful implementations in chemical sensors that utilize this compound for real-time monitoring .

Photonics

Fluorescent Probes

In photonics, this compound has been utilized as a fluorescent probe for biological imaging. Its fluorescence properties enable it to be used in cellular imaging applications where visualization of cellular processes is required. This application is crucial for understanding biological mechanisms and disease progression at the cellular level .

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These interactions can influence various biochemical and chemical processes, making the compound valuable in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

1,3,6,8-Tetra(pyridin-4-yl)pyrene: A compound with a similar pyridine-based structure used in photocatalysis.

2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline:

Uniqueness

2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene is unique due to its specific arrangement of nitrogen atoms within the heterocyclic framework. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.

Biological Activity

2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene, also known by its CAS number 51093-88-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N6. Its structure features a phenanthrene core substituted with a pyridine ring and multiple nitrogen atoms, which contribute to its unique chemical properties. The compound's IUPAC name reflects its complex heterocyclic nature.

| Property | Value |

|---|---|

| CAS Number | 51093-88-0 |

| Molecular Formula | C14H12N6 |

| Molecular Weight | 252.28 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and proteins involved in critical cellular pathways. For instance, it may bind to the active sites of certain enzymes, thereby preventing their normal function and leading to downstream effects on cellular processes such as apoptosis and cell proliferation.

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits noteworthy cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its capacity to induce cell death through mechanisms such as the generation of reactive oxygen species (ROS) and the activation of mitochondrial-dependent apoptosis pathways .

Case Study: Anticancer Efficacy

A study investigating the compound's effects on human breast cancer cells revealed that it significantly inhibited cell growth with an IC50 value in the low micromolar range. The compound was found to disrupt mitochondrial function and increase ROS levels, leading to apoptosis .

Comparison with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | IC50 (µM) |

|---|---|---|

| NSC 405321 | Enzyme inhibition | 5.0 |

| Indimitecan (NSC 725776) | Topoisomerase I inhibitor | 10.0 |

| Indotecan (NSC 724998) | Topoisomerase I inhibitor | 8.5 |

| This compound | ROS generation and apoptosis induction | <5.0 |

Potential Therapeutic Applications

Given its biological activity profile, this compound shows promise for therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells could lead to the development of more effective cancer treatments with fewer side effects.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene, and how can purity be validated?

Answer: A common approach involves multi-step condensation reactions, such as the coupling of pyridine derivatives with tetraaza-phenanthrene precursors under reflux conditions. For example, phenylhydrazine derivatives have been used in analogous syntheses to form heterocyclic frameworks via cyclization . Post-synthesis, purity validation requires thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) and visualization via iodine vapor. Recrystallization in ethanol or ether can further isolate pure fractions .

Q. Q2. How can structural characterization of this compound be performed to confirm its crystalline lattice parameters?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring parameters like thermal displacement factors and hydrogen bonding networks are optimized. For example, SHELXL’s 2015 updates allow robust handling of high-resolution data and twinned crystals, critical for tetraaza-phenanthrene derivatives with complex π-π stacking . Pair SC-XRD with spectroscopic techniques (e.g., NMR, IR) to cross-validate functional groups.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in computational modeling results for ligand-binding interactions involving this compound?

Answer: Contradictions often arise from methodological differences in receptor-response models. For instance:

- Single-receptor models (e.g., bioelectronic nose approaches) may prioritize specificity but miss broader binding profiles.

- Multi-receptor assays (e.g., heterologous expression of 464 receptors) capture diverse interactions but introduce noise .

Solution: Apply meta-analytical frameworks to reconcile datasets. Compare computational outputs (e.g., docking scores) with wet-lab agonistic/antagonistic profiles. Triangulate data using hybrid metrics that account for both genetic diversity and ligand stereochemistry .

Q. Q4. What experimental design strategies mitigate structural refinement errors in SC-XRD studies of this compound?

Answer: Errors in SHELXL refinements often stem from:

- Incorrect space group assignment : Use PLATON’s ADDSYM to check for missed symmetry.

- Disordered solvent molecules : Apply SQUEEZE to model electron density in voids .

For tetraaza-phenanthrenes, anisotropic refinement of nitrogen atoms is critical due to their planar rigidity. Validate with R-factor convergence tests and residual density maps .

Q. Q5. How can researchers design robust assays to study the photophysical properties of this compound under varying pH conditions?

Answer:

- Experimental setup : Use a fluorimeter with temperature-controlled cuvettes. Pre-equilibrate solutions at pH 2–12 using buffers (e.g., phosphate, citrate).

- Data collection : Measure emission spectra at λex = 300–400 nm, noting Stokes shifts.

- Contradiction handling : If spectral quenching occurs inconsistently, check for protonation-dependent aggregation using dynamic light scattering (DLS). Cross-reference with computational models (TD-DFT) to predict pH-sensitive electronic transitions .

Methodological Best Practices

Q. Table 1. Key Parameters for Structural and Functional Analysis

Q. Q6. What strategies ensure reproducibility in synthetic protocols for derivatives of this compound?

Answer:

- Documentation : Record exact stoichiometry, solvent purity (HPLC-grade), and reaction time/temperature.

- Automation : Use Schlenk lines for air-sensitive steps.

- Batch validation : Compare NMR spectra across batches; deviations >0.1 ppm in <sup>1</sup>H peaks indicate impurities .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies between theoretical and experimental electronic spectra?

Answer: Discrepancies may arise from solvent effects or basis set limitations in DFT calculations.

- Step 1 : Re-run computations with implicit solvent models (e.g., PCM for water/ethanol).

- Step 2 : Compare experimental λmax with CAM-B3LYP/6-311+G(d,p) results, which better handle charge-transfer states .

- Step 3 : If gaps persist, use transient absorption spectroscopy to detect excited-state intermediates not modeled computationally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.